2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene
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Overview
Description
2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the azidomethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and multicomponent reactions involving functionalized alkynes
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced through nucleophilic substitution reactions using azide sources such as sodium azide or trimethylsilyl azide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions using reagents such as trifluoromethyl sulfonyl chloride or trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azidomethyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-5-(trifluoromethyl)thiophene: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-5-(trifluoromethyl)thiophene: Lacks the azidomethyl group.
2-(Azidomethyl)-3-methylthiophene: Lacks the trifluoromethyl group
Uniqueness
2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both the azidomethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2648938-71-8 |
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Molecular Formula |
C7H6F3N3S |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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